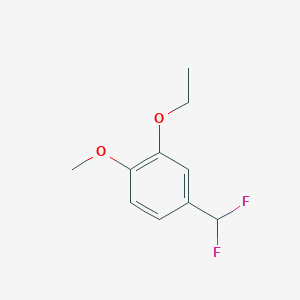
4-(Difluoromethyl)-2-ethoxyanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-ethoxyanisole is an organic compound that belongs to the class of difluoromethylated aromatic ethers. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of aromatic ethers using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is usually carried out in an organic solvent like acetonitrile, with a base such as potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2-ethoxyanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of metal-free difluoromethylation methods has made the industrial synthesis more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-2-ethoxyanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated phenols or quinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Difluoromethylated phenols or quinones.
Reduction: Methylated aromatic ethers.
Substitution: Halogenated aromatic ethers.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-ethoxyanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-ethoxyanisole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to interact with enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Ethoxyanisole: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-(Difluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
4-(Difluoromethyl)-2-ethoxyanisole is unique due to the presence of both the difluoromethyl and ethoxy groups, which confer distinct physicochemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethoxy group provides additional sites for chemical modification .
Propiedades
Fórmula molecular |
C10H12F2O2 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-ethoxy-1-methoxybenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,10H,3H2,1-2H3 |
Clave InChI |
KZFDKYSOCSVXMD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


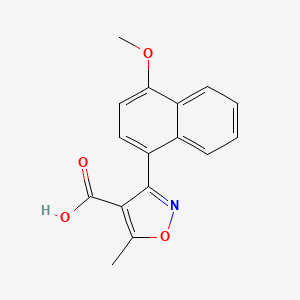
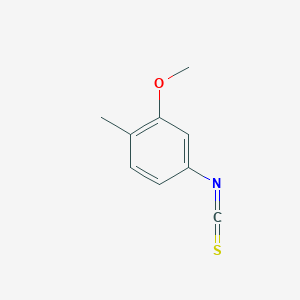
![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
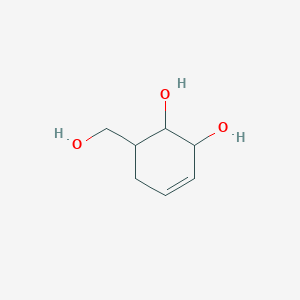
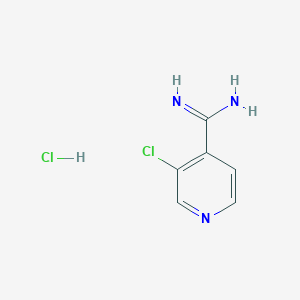
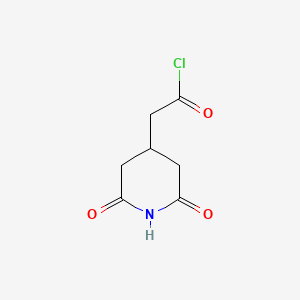
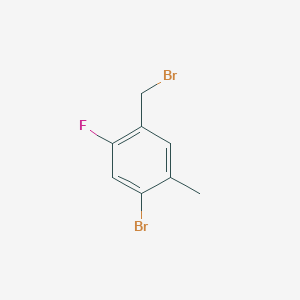
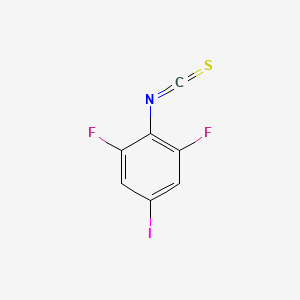
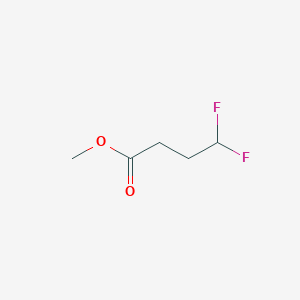
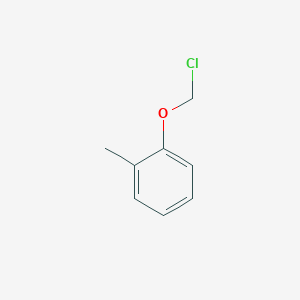

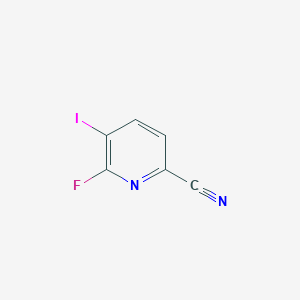
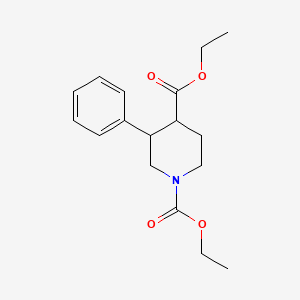
![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
